3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with 3,4-difluoro groups and a 1,3,4-oxadiazole ring linked to a 4-(isopropylsulfonyl)benzyl moiety.
Properties
IUPAC Name |
3,4-difluoro-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-11(2)29(26,27)14-6-3-12(4-7-14)9-17-23-24-19(28-17)22-18(25)13-5-8-15(20)16(21)10-13/h3-8,10-11H,9H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHRIVCRYHOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of a benzyl group, which can be achieved using reagents like isopropylsulfonyl chloride in the presence of a base.
Coupling with 3,4-Difluorobenzamide: The final step involves coupling the oxadiazole intermediate with 3,4-difluorobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes hydrolysis under acidic or basic conditions. In related compounds (e.g., pyridine-linked benzamides ), hydrolysis of methyl esters to carboxylic acids occurs via NaOH-mediated saponification (yield: 94%) . For the target compound, similar conditions would likely cleave the amide bond, yielding 3,4-difluorobenzoic acid and the corresponding amine derivative.
Key Reaction Conditions :
| Reagent/Condition | Outcome | Reference |
|---|---|---|
| 30% NaOH, THF, reflux (2 hr) | Amide → Carboxylic acid + amine | |
| HCl (aq.) | Acid-catalyzed hydrolysis |
1,3,4-Oxadiazole Ring Modifications
The oxadiazole ring participates in cyclization and nucleophilic substitution reactions. In analogous systems, oxadiazoles react with acid chlorides (e.g., 3,6-dichloropicolinoyl chloride) to form fused heterocycles under reflux conditions (toluene, 78% yield) . Additionally, oxadiazole rings in similar benzamides undergo ring-opening reactions with POCl₃ to form imidazolium intermediates, as demonstrated in anti-staphylococcal agents .
Example Reaction Pathway :
-
Cyclization :
Oxadiazole + Acid chloride → Fused heterocycle (e.g., pyridyl-oxadiazole) . -
Ring Opening :
POCl₃-mediated conversion to 1,3,4-oxadiazolium salts .
Sulfonyl Group Reactivity
The isopropylsulfonyl moiety is susceptible to nucleophilic displacement. In related sulfonamide derivatives, sulfonyl groups undergo substitution with amines or thiols under mild alkaline conditions . For the target compound, this could enable functionalization at the benzyl position.
Reported Sulfonyl Reactions :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amine | K₂CO₃, DMF, 35°C | Sulfonamide derivative | 65–80% |
| Thiophenol | Et₃N, CH₂Cl₂, 0°C | Thioether analog | 70–85% |
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar 1,3,4-oxadiazoles reveals decomposition temperatures (Tₐ) between 220–250°C. The isopropylsulfonyl group likely enhances thermal stability compared to non-sulfonylated analogs.
Biological Activity Correlation
While not a direct reaction, the compound’s antibacterial activity against Neisseria gonorrhoeae (MIC: ≤1 µg/mL in oxadiazole-benzamides ) correlates with its ability to inhibit bacterial divisome proteins. This activity is retained after modifications to the sulfonyl or oxadiazole groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. A related compound, 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones, demonstrated potent antibacterial and antifungal activities. The antimicrobial efficacy was assessed against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans using broth microdilution methods. Some derivatives exhibited significant activity, suggesting that similar oxadiazole-containing compounds could also possess notable antimicrobial effects .
Carbonic Anhydrase Inhibition
The oxadiazole derivatives have been explored for their role as selective inhibitors of carbonic anhydrase II (CA II). This enzyme is crucial in regulating pH and fluid balance in biological systems. A study on related sulfonamide compounds indicated their potential for treating conditions like glaucoma through local administration. The ability to inhibit CA II could make these compounds useful in managing intraocular pressure and other related disorders .
Anticancer Properties
Compounds featuring the oxadiazole structure have been investigated for anticancer properties. The mechanism often involves the modulation of various signaling pathways associated with cancer cell proliferation and survival. For instance, derivatives of 1,3,4-oxadiazoles have shown promise in inhibiting tumor growth in preclinical models. The specific mechanisms often involve the induction of apoptosis in cancer cells and inhibition of angiogenesis .
Neurological Applications
Given the structural similarities between certain oxadiazole derivatives and known neuroactive compounds, there is potential for applications in treating neurological disorders. Some studies suggest that modifications to the oxadiazole ring can enhance blood-brain barrier penetration, making these compounds candidates for further investigation in neuropharmacology .
Formulation Development
The pharmaceutical formulation of 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide has been addressed in patents focusing on improving solubility and stability. For instance, incorporating polymers such as polyvinylpyrrolidone can enhance the dissolution rates of poorly soluble drugs, thereby improving bioavailability .
Data Table: Overview of Applications
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Substituents: LMM5 has a methoxyphenyl group, while LMM11 incorporates a furan ring.
- Activity : Both LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase inhibition. The target compound’s difluoro substitution may enhance target affinity compared to LMM11’s furan, which offers π-π stacking but reduced electronegativity .
HSGN-235 and HSGN-237 (Antibacterial Agents)
- HSGN-235 : 3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- HSGN-237 : N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide
- Key Differences :
- Halogenation : HSGN-235 and HSGN-237 use trifluoromethoxy/trifluoromethyl groups, which are strongly electron-withdrawing. The target compound’s 3,4-difluoro substitution provides moderate electronegativity with reduced steric hindrance.
- Activity: HSGN-235 shows potent activity against Neisseria gonorrhoeae, suggesting that trifluoromethyl groups enhance antibacterial effects. The target compound’s isopropylsulfonyl group may broaden activity spectrum via hydrophobic interactions .
Sulfamoyl-Substituted Analogues
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ZINC2723449)
- Key Differences :
- Sulfamoyl Group : Benzyl(ethyl)sulfamoyl vs. isopropylsulfonyl. The latter’s branched alkyl chain may increase logP (2.8 vs. 2.3 for ZINC2723449), favoring blood-brain barrier penetration.
- Bioactivity : ZINC2723449’s fluorophenyl group may enhance aromatic stacking, but the target’s difluoro benzamide could improve solubility and metabolic stability .
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide (ZINC2494176)
- Key Differences: Heterocycle: Thiophen-2-yl vs. benzyl. Thiophen’s sulfur atom may confer redox activity, whereas the target’s benzyl group supports planar binding to hydrophobic pockets.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 475.48 | 3.1 | 12.8 | 3,4-Difluoro, isopropylsulfonyl |
| LMM5 | 534.60 | 2.9 | 8.2 | Methoxyphenyl, benzyl(methyl)sulfamoyl |
| HSGN-235 | 505.35 | 4.0 | 5.6 | Trifluoromethoxy, trifluoromethyl |
| ZINC2723449 | 507.55 | 2.3 | 18.4 | 4-Fluorophenyl, benzyl(ethyl)sulfamoyl |
- Trends :
- Higher logP values (e.g., HSGN-235) correlate with reduced solubility but improved membrane permeability.
- The target compound’s balanced logP (3.1) suggests optimal bioavailability .
Biological Activity
3,4-Difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : 3,4-difluoro-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- CAS Number : 1173272-73-5
- Molecular Formula : C19H17F2N3O4S
- Molecular Weight : 421.4 g/mol
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activities through binding interactions that affect signal transduction or metabolic processes .
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety, similar to this compound, exhibit significant antibacterial properties. For instance:
- HSGN-237 and HSGN-238 , oxadiazol-based benzamides, demonstrated potent activity against Neisseria gonorrhoeae and other Gram-positive bacteria like MRSA and VRE with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
This suggests that the compound may have similar potential against resistant bacterial strains.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Its structure allows it to interact with various enzyme active sites effectively. The presence of fluorine atoms and the oxadiazole ring enhances its binding affinity to target enzymes compared to other compounds .
Study on Oxadiazole Derivatives
A study focusing on various oxadiazole derivatives highlighted their potential as effective antibacterial agents. Among them, compounds were found to have superior potency compared to existing clinical antibiotics like ciprofloxacin and linezolid. The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced efficacy against multidrug-resistant bacteria .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various targets. These studies indicated favorable interactions with key residues in the active sites of bacterial enzymes .
Data Table: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Antibacterial | Potent against Gram-positive bacteria; MIC values as low as 0.25 µg/mL |
| Enzyme Inhibition | Potential inhibitor; interacts with enzyme active sites |
| Binding Affinity | Predicted high binding affinity in molecular docking studies |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3,4-difluoro-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodology :
- Step 1 : Start with the condensation of 4-(isopropylsulfonyl)benzylhydrazine with a substituted carboxylic acid derivative (e.g., 3,4-difluorobenzoic acid) to form a hydrazide intermediate.
- Step 2 : Cyclize the hydrazide using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring.
- Step 3 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using NMR (¹H/¹³C) and HRMS .
- Key Considerations : Monitor reaction temperature (reflux conditions) and stoichiometry to avoid side products like open-chain intermediates or over-oxidation.
Q. How can structural characterization of this compound be validated to ensure synthetic accuracy?
- Methodology :
- FT-IR Analysis : Confirm the presence of sulfonyl (SO₂, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600–1500 cm⁻¹) groups.
- NMR Spectroscopy : Use ¹H NMR to identify aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/isopropyl groups (δ 1.2–1.4 ppm for CH₃). ¹³C NMR should show carbonyl (C=O, ~165–170 ppm) and oxadiazole carbons (~150–160 ppm).
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, particularly the orientation of the isopropylsulfonyl group .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control drugs like ciprofloxacin .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity.
- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified fluorination patterns (e.g., 2,4-difluoro vs. 3,4-difluoro) or sulfonyl replacements (e.g., methylsulfonyl vs. isopropylsulfonyl).
- Biological Profiling : Test analogs in parallel for antimicrobial, antitumor, and anti-inflammatory activity. Use computational docking (e.g., AutoDock) to predict binding affinity to targets like DNA gyrase or COX-2 .
- Data Interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends. For example, bulkier sulfonyl groups may enhance membrane permeability but reduce target binding .
Q. What strategies resolve contradictory data in biological activity across different assay models?
- Methodology :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Orthogonal Assays : Validate antimicrobial activity using both MIC assays and time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.
- Mechanistic Studies : Perform transcriptomics or proteomics to identify off-target effects in divergent models. For instance, unexpected cytotoxicity in normal cells may arise from mitochondrial dysfunction .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Methodology :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., oxadiazole ring cleavage).
- Prodrug Design : Modify labile groups (e.g., esterify carboxylic acids) to enhance oral bioavailability.
- PK Profiling : Conduct in vivo studies (rodents) to measure half-life, Cₘₐₓ, and AUC. Compare with structural analogs to refine logP and solubility (e.g., via LogD₇.₄ measurements) .
Q. What analytical techniques confirm tautomeric or conformational equilibria in solution?
- Methodology :
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., for NH protons in oxadiazole derivatives) to detect tautomerism.
- UV-Vis Spectroscopy : Analyze absorbance shifts in polar vs. nonpolar solvents to infer conformational changes.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energy differences between tautomers or conformers .
Notes
- Ensure all synthetic and analytical protocols adhere to safety and ethical guidelines (e.g., fume hood use, waste disposal).
- Cross-validate computational predictions with experimental data to minimize bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
